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Compound Name: (methoxy(methyl)amino)-2-

oxoethyl)carbamate

Cat. No.: B037876

Introduction: A Chemist's Solution to a Classic
Synthetic Challenge

In the realm of synthetic organic chemistry, the controlled formation of carbon-carbon bonds to
produce ketones is a foundational transformation. However, the reaction of highly reactive
organometallic reagents with common acylating agents, such as acid chlorides or esters, is
often plagued by a persistent side reaction: over-addition. This leads to the formation of tertiary
alcohols as byproducts, reducing the yield of the desired ketone and complicating purification.

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, the N-methoxy-N-methylamide
derived from N-benzyloxycarbonyl (Cbz)-protected glycine, offers an elegant and robust
solution to this challenge.[1][2] Commonly referred to as the Cbz-glycine Weinreb amide, this
versatile building block has become an indispensable tool for the high-yield synthesis of a-
amino ketones and aldehydes, which are crucial intermediates in the development of
pharmaceuticals and natural products.[1][3][4]

This guide provides an in-depth look at the applications of this reagent, the mechanistic
principles that ensure its unique reactivity, and detailed protocols for its synthesis and use.

Compound Profile:
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Property Value

Benzyl (2-(methoxy(methyl)amino)-2-
IUPAC Name v 3 ¥ )

oxoethyl)carbamate

Cbz-Gly-Weinreb amide, N-Cbz-glycine Weinreb
Synonym(s) )

amide
CAS Number 121505-94-0[5]
Molecular Formula C12H16N204[5][6]
Molecular Weight 252.27 g/mol
Appearance White to off-white solid[6]

Ambient temperature, in a dry, well-sealed
Storage

container[6]

Part 1: The Core Directive - Why Use a Weinreb
Amide?

The utility of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate stems from the
inherent stability of the N-methoxy-N-methylamide (Weinreb amide) functional group. When a
strong nucleophile, such as a Grignard or organolithium reagent, adds to the amide's carbonyl
group, it forms a tetrahedral intermediate. Unlike the intermediate formed from an ester or acid
chloride, this species is stabilized by chelation between the lithium or magnesium cation and
both the newly formed oxyanion and the N-methoxy oxygen atom.[1][2][7]

This stable, five-membered chelate is the key to preventing over-addition.[2][7] It remains intact
at low temperatures, preventing the collapse of the intermediate and the elimination of a
leaving group. The reaction stalls at this stage until an aqueous quench is introduced, which
protonates the intermediate and leads to the formation of the desired ketone.[8]
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Figure 1. The Weinreb amide pathway to ketones avoids over-addition.
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Part 2: Key Applications and Methodologies
Synthesis of N-Cbz-Protected a-Amino Ketones

The premier application of Cbz-glycine Weinreb amide is the synthesis of a-amino ketones.
This transformation is highly efficient and tolerates a wide array of functional groups on the
incoming nucleophile.[1] Organometallic reagents, including aliphatic, vinyl, aryl, and alkynyl
Grignard and organolithium species, can be used successfully.[1][2] This versatility makes the
building block a gateway to a diverse library of a-amino ketone structures, which are valuable
precursors for heterocycles and peptidomimetics.[3][9]

Benzyl (2-(methoxy(methyl)amino)-
2-oxoethyl)carbamate

( )

Click to download full resolution via product page

Figure 2. General workflow for a-amino ketone synthesis.
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Synthesis of N-Cbhz-Protected a-Amino Aldehydes

In addition to ketone synthesis, the Cbz-glycine Weinreb amide serves as an excellent
precursor to N-Cbz-glycinal, a chiral a-amino aldehyde. This is achieved through controlled
reduction with a hydride reagent, most commonly lithium aluminum hydride (LiAlH4).[1][2] Just
as with organometallic reagents, the Weinreb amide functionality prevents over-reduction to the
corresponding amino alcohol. The reaction stops at the aldehyde stage after workup. These
aldehydes are valuable intermediates, particularly in reactions like reductive amination and
Wittig olefination.[2][4]

Part 3: Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped
laboratory. Always use appropriate personal protective equipment (PPE) and work in a well-
ventilated fume hood.

Protocol 1: Synthesis of Benzyl (2-
(methoxy(methyl)amino)-2-oxoethyl)carbamate

This protocol describes the synthesis from commercially available N-Cbz-glycine using a
common peptide coupling agent.

Reagents &

] Mw Amount Moles
Materials
N-Cbz-glycine 209.2 g/mol 10.0g 47.8 mmol
N,O-
Dimethylhydroxylamin ~ 97.54 g/mol 511¢ 52.4 mmol
e HCI
HBTU 379.25 g/mol 199¢g 52.4 mmol
N,N-
Diisopropylethylamine ~ 129.25 g/mol 24.8 mL 143.4 mmol
(DIPEA)
Dichloromethane

200 mL

(DCM)
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Procedure:

To a 500 mL round-bottom flask, add N-Cbz-glycine (10.0 g, 47.8 mmol), N,O-
dimethylhydroxylamine hydrochloride (5.11 g, 52.4 mmol), and HBTU (19.9 g, 52.4 mmol).

Add 200 mL of dichloromethane (DCM) to the flask and stir the resulting suspension at room
temperature.

Cool the mixture to 0 °C using an ice bath.

Slowly add DIPEA (24.8 mL, 143.4 mmol) dropwise to the stirring suspension over 15
minutes. Ensure the internal temperature remains below 5 °C.

After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 1:1
Hexanes:Ethyl Acetate).

Once the starting material is consumed, dilute the reaction mixture with 100 mL of DCM.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCI (2 x 100 mL),
saturated NaHCOs solution (2 x 100 mL), and brine (1 x 100 mL).

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced

pressure.

The crude product can be purified by flash column chromatography on silica gel to yield the
title compound as a white solid.

Protocol 2: General Procedure for a-Amino Ketone
Synthesis

This protocol provides a general method for the reaction of the Weinreb amide with a Grignard

reagent.
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Reagents & Materials Amount Moles

Cbz-glycine Weinreb amide 10g 3.96 mmol

Grignard Reagent (e.g., 1.0 M

Phenylmagnesium bromide in 4.4 mL 4.4 mmol (1.1 eq)
THF)
Anhydrous Tetrahydrofuran
20 mL
(THF)
Procedure:

e Dissolve the Cbz-glycine Weinreb amide (1.0 g, 3.96 mmol) in anhydrous THF (20 mL) in an
oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Add the Grignard reagent (4.4 mL of a 1.0 M solution, 4.4 mmol) dropwise via syringe over
10 minutes. The internal temperature should be maintained below -70 °C.

 After the addition, allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C
over 1 hour.

e Quench the reaction by slowly adding 10 mL of saturated aqueous NHaCl solution while
stirring vigorously at 0 °C.

» Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
o Extract the aqueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na=SOu4, filter,
and concentrate in vacuo.

o Purify the crude product by flash chromatography to obtain the desired N-Cbz-a-amino
ketone.

Part 4: Trustworthiness & Validation
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The protocols described are founded on well-established chemical principles of the Weinreb
Ketone Synthesis, a method proven reliable across countless applications in both academic
and industrial research.[1][2][10] The key to reproducibility lies in two areas:

» Stoichiometry Control: The use of a slight excess (1.1-1.2 equivalents) of the organometallic
reagent ensures complete consumption of the starting amide without promoting side
reactions, thanks to the stability of the chelated intermediate.[11]

o Temperature Management: Maintaining low temperatures (-78 °C to 0 °C) during the addition
of the organometallic reagent is critical to the stability of the tetrahedral intermediate and
prevents its premature breakdown.[12]

By adhering to these principles, the described methods provide a self-validating system for the
reliable and high-yield synthesis of a-amino ketones and aldehydes.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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